molecular formula C16H30N4O6 B608775 Lysyl aspartyl isoleucine CAS No. 515835-71-9

Lysyl aspartyl isoleucine

Cat. No. B608775
M. Wt: 374.43
InChI Key: WGCKDDHUFPQSMZ-ZPFDUUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Asp-Ile is an oligopeptide.

Scientific Research Applications

Role in tRNA Synthetase Function

Lysyl-tRNA synthetase, which catalyzes the attachment of lysine to tRNA, shares structural homology with aspartyl-tRNA synthetase. This enzyme, critical in protein synthesis, demonstrates the significance of lysyl and aspartyl interactions in cellular functions. Studies have revealed that lysine binds to the active site of E. coli LysU, a homodimer structure, underscoring the essential role of these amino acids in tRNA synthetase activity (Onesti, Miller, & Brick, 1995).

Metabolic Pathways and Production

The L-aspartate family amino acids, including lysine and isoleucine, are crucial in various applications like food additives and therapeutic agents. These amino acids are produced through advanced metabolic engineering techniques, highlighting the importance of lysyl and aspartyl components in biotechnological applications (Park & Lee, 2010).

Biosynthesis in Plants

In plants, aspartate is a precursor for essential amino acids like lysine and isoleucine. Understanding the biosynthesis of these amino acids is crucial for enhancing the nutritional value of crops, indicating the agricultural and nutritional relevance of lysyl and aspartyl compounds (Azevedo, Lancien, & Lea, 2006).

Enzyme Activity and Regulation

Lysyl and aspartyl compounds are involved in the regulation of enzyme activities like aspartate kinase, which controls the synthesis of amino acids in plants. This regulation is essential for balancing amino acid production, highlighting the biochemical significance of these compounds (Bryan, Cawley, Brunner, & Bryan, 1970).

Anticodon Recognition in Protein Synthesis

The recognition of anticodons by aminoacyl-tRNA synthetases, involving lysyl and aspartyl compounds, plays a critical role in protein synthesis. This process is essential for genetic translation and protein formation, emphasizing the fundamental role of these amino acids in molecular biology (Brevet et al., 2003).

properties

CAS RN

515835-71-9

Product Name

Lysyl aspartyl isoleucine

Molecular Formula

C16H30N4O6

Molecular Weight

374.43

IUPAC Name

L-lysyl-L-aspartyl-L-isoleucine

InChI

InChI=1S/C16H30N4O6/c1-3-9(2)13(16(25)26)20-15(24)11(8-12(21)22)19-14(23)10(18)6-4-5-7-17/h9-11,13H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t9-,10-,11-,13-/m0/s1

InChI Key

WGCKDDHUFPQSMZ-ZPFDUUQYSA-N

SMILES

CC[C@H](C)[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCCCN)N)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysyl aspartyl isoleucine;  Lys-asp-ile;  Tripeptide-10; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lysyl aspartyl isoleucine
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Lysyl aspartyl isoleucine
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Lysyl aspartyl isoleucine
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Reactant of Route 6
Lysyl aspartyl isoleucine

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